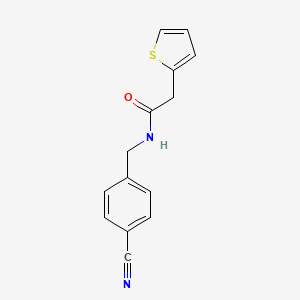![molecular formula C30H33O3PSi B14916714 Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is an organosilicon compound that features both phosphine and silane functionalities. This compound is notable for its unique combination of properties, making it valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane can be synthesized through the reaction of diphenylphosphine with triethoxysilane in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The silane group can also interact with surfaces, making it useful in surface modification applications .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl(2-(triethoxysilyl)naphthalen-1-yl)phosphane
Uniqueness
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its biphenyl backbone, which provides additional rigidity and electronic properties compared to its analogs. This structural feature enhances its performance in specific applications, such as catalysis and material science .
Propiedades
Fórmula molecular |
C30H33O3PSi |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
diphenyl-[2-(2-triethoxysilylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H33O3PSi/c1-4-31-35(32-5-2,33-6-3)30-24-16-14-22-28(30)27-21-13-15-23-29(27)34(25-17-9-7-10-18-25)26-19-11-8-12-20-26/h7-24H,4-6H2,1-3H3 |
Clave InChI |
ZCIKUOCQQGPFFM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)




![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)








